molecular formula C5H5NO5 B14444922 (5-Nitrofuran-2-yl)methanediol CAS No. 73873-89-9

(5-Nitrofuran-2-yl)methanediol

Cat. No.: B14444922
CAS No.: 73873-89-9
M. Wt: 159.10 g/mol
InChI Key: URXRVIVNJLUHFJ-UHFFFAOYSA-N
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Description

(5-Nitrofuran-2-yl)methanediol is a chemical compound that belongs to the class of nitrofuran derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitrofuran-2-yl)methanediol typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can be further converted to this compound through hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Nitrofuran-2-yl)methanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-nitrofuran-2-carboxylic acid.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonic acids.

Major Products Formed

    Oxidation: 5-Nitrofuran-2-carboxylic acid.

    Reduction: Amino derivatives of the furan ring.

    Substitution: Halogenated or sulfonated furan derivatives.

Scientific Research Applications

(5-Nitrofuran-2-yl)methanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Nitrofuran-2-yl)methanediol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound targets bacterial enzymes involved in essential metabolic pathways, disrupting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitrofuran-2-carbaldehyde
  • 5-Nitrofuran-2-carboxylic acid
  • 5-Nitrofuran-2-yl methylene hydrazine

Uniqueness

(5-Nitrofuran-2-yl)methanediol is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit significant biological activity.

Properties

CAS No.

73873-89-9

Molecular Formula

C5H5NO5

Molecular Weight

159.10 g/mol

IUPAC Name

(5-nitrofuran-2-yl)methanediol

InChI

InChI=1S/C5H5NO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,5,7-8H

InChI Key

URXRVIVNJLUHFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(O)O

Origin of Product

United States

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